![molecular formula C8H15ClF3N B2927889 [1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride CAS No. 2253631-98-8](/img/structure/B2927889.png)

[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

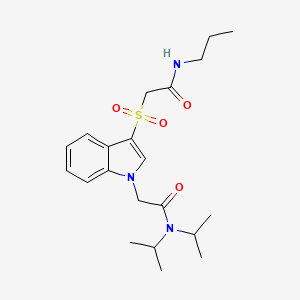

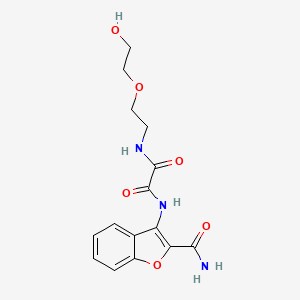

“[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2253631-98-8 . It has a molecular weight of 217.66 . The compound is in solid form .

Molecular Structure Analysis

The molecular formula of “[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride” is C8H15ClF3N . The average mass is 217.660 Da and the monoisotopic mass is 217.084518 Da .Physical And Chemical Properties Analysis

“[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride” is a solid . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Properties

Organosoluble Polyimides

A study discussed the synthesis of new aromatic diamines with a cyclohexane cardo group substituted with a trifluoromethyl group in the side chain. These compounds were used to prepare fluorinated polyimides, which exhibited excellent solubility in a variety of organic solvents, good mechanical properties, and excellent thermal stability. The fluorinated series revealed better solubility, lighter color, lower dielectric constants, and moisture absorptions compared to non-fluorinated polyimides, indicating their potential for advanced material applications (Yang, Su, & Hsiao, 2004).

Transparent Polyamides

Research on the synthesis of aromatic diamines featuring a cyclohexane moiety substituted with a trifluoromethyl group highlighted the creation of highly organosoluble and transparent polyamides. These polyamides demonstrated outstanding solubility, could be easily dissolved in amide-type polar aprotic solvents, and formed transparent, strong, and flexible films. Their low dielectric constants and low water absorptions suggest their use in electrical and electronic applications (Li, Wang, Li, & Jiang, 2009).

Catalytic and Chemical Reactions

Asymmetric Synthesis of Amines

A method for the enantioselective synthesis of trifluoromethylated amines through the catalytic asymmetric reduction of N-H imines was reported. This technique provides a novel pathway for the synthesis of these compounds, offering high yields and enantiomeric excesses, which are valuable for pharmaceutical and material science research (Gosselin et al., 2005).

Luminescence Sensing

Another study explored the trifluoromethansulphonate (CF3SO3−, OTf−, triflate) Eu3+ complexes for luminescence sensing of various anions in non-anhydrous acetonitrile solution. The ligands showed different donor abilities and stereochemistries, highlighting the role of the donor ability of the heteroaromatic ring within the ligand backbone in sensitivity and selectivity towards different anions (Piccinelli et al., 2016).

Propiedades

IUPAC Name |

[1-(trifluoromethyl)cyclohexyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(6-12)4-2-1-3-5-7;/h1-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAZVMKAVCKYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2927807.png)

![N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2927811.png)

![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)

![4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2927816.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)

![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)

![Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2927824.png)